

Application Note: Characterization of Parallel Vasopressin Dimer (TFA) by Mass Spectrometry

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Compound of Interest

Compound Name: Vasopressin Dimer (parallel) (TFA)

Cat. No.: B12389708

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Introduction

Vasopressin, a nonapeptide hormone, plays a critical role in regulating water reabsorption, blood pressure, and social behavior. It can form non-covalent dimers, with the parallel orientation being of significant interest in understanding its pharmacological activity and potential as a therapeutic agent. Trifluoroacetic acid (TFA) is a common ion-pairing agent used in reversed-phase chromatography for peptide purification and analysis. This application note provides a detailed protocol for the characterization of the parallel vasopressin dimer (TFA salt) using liquid chromatography coupled with mass spectrometry (LC-MS). The methodologies described herein are essential for the quality control, stability assessment, and structural elucidation of vasopressin-based therapeutics.

Non-covalent dimers of peptides can be observed in electrospray ionization mass spectrometry (ESI-MS), and their presence can be influenced by sample concentration and instrument conditions.[1][2] Careful optimization of ESI-MS parameters is crucial to preserve these non-covalent interactions for accurate characterization.[3] The use of TFA in the mobile phase can enhance chromatographic resolution but may also impact ionization efficiency and the charge state distribution of peptides.[4][5]

Experimental Protocols

Sample Preparation

Proper sample handling is critical to preserve the non-covalent dimer.

- **Reconstitution:** Carefully dissolve the lyophilized **Vasopressin Dimer (parallel) (TFA)** in a suitable solvent. For initial screening, a solution of 50% acetonitrile in water with 0.1% TFA is recommended.
- **Concentration Series:** Prepare a series of dilutions ranging from 1 μM to 100 μM to evaluate the concentration dependence of dimer formation. Non-covalent dimer formation can be more prominent at higher concentrations.[\[2\]](#)
- **Controls:** Prepare a sample of monomeric vasopressin for comparison of retention times and mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a UHPLC system is recommended for this analysis.

LC Method:

- **Column:** A C18 reversed-phase column with a particle size of 1.7-2.1 μm is suitable for peptide separations.
- **Mobile Phase A:** 0.1% TFA in water
- **Mobile Phase B:** 0.1% TFA in acetonitrile
- **Gradient:** A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
- **Flow Rate:** 0.3 mL/min
- **Column Temperature:** 40°C
- **Injection Volume:** 5 μL

MS Method (Positive ESI Mode):

- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120°C
- Desolvation Temperature: 350°C
- Desolvation Gas Flow: 800 L/hr
- Mass Range: m/z 400-2500
- Acquisition Mode: Full scan MS and data-dependent MS/MS (dd-MS2). For dd-MS2, select the most intense precursor ions for fragmentation.

Tandem Mass Spectrometry (MS/MS) Analysis

Tandem MS is employed to confirm the identity of the vasopressin monomer and to probe the dissociation of the non-covalent dimer.

- Collision Energy: Apply a low collision energy (e.g., 5-15 eV) to gently dissociate the non-covalent dimer into its monomeric units. At higher collision energies, fragmentation of the monomer will occur.
- Fragmentation of Monomer: For sequencing, a higher collision energy ramp (e.g., 20-40 eV) should be used to induce fragmentation of the peptide backbone. The resulting fragment ions can be used to confirm the amino acid sequence of vasopressin.[6]

Data Presentation

Quantitative Mass Spectrometry Data

The following table summarizes the expected mass-to-charge ratios (m/z) for the vasopressin monomer and its parallel dimer. The theoretical monoisotopic mass of vasopressin is approximately 1083.4 Da. The parallel dimer, being a non-covalent association of two monomers, will have a mass of approximately 2166.8 Da.

Analyte	Theoretical Monoisotopic Mass (Da)	Charge State (z)	Expected m/z
Vasopressin Monomer	1083.4	1	1084.4
2	542.7		
Vasopressin Parallel Dimer	2166.8	1	2167.8
2	1084.4		
3	723.3		

Note: The observed m/z values may vary slightly depending on the instrument calibration and resolution. The doubly charged dimer may overlap with the singly charged monomer.

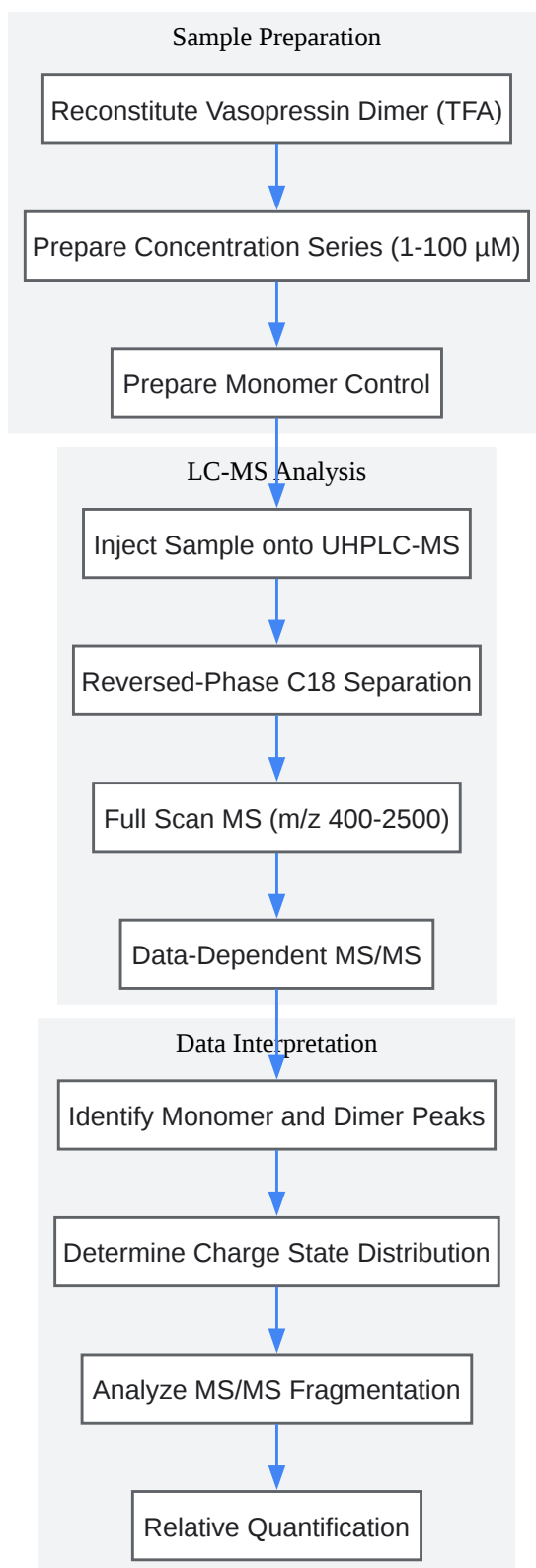
Chromatographic Data

The retention times of the vasopressin monomer and dimer on the reversed-phase column will differ. The dimer is expected to elute slightly earlier than the monomer due to potential conformational differences that reduce its interaction with the stationary phase.

Analyte	Expected Retention Time (min)
Vasopressin Parallel Dimer	~15.2
Vasopressin Monomer	~16.5

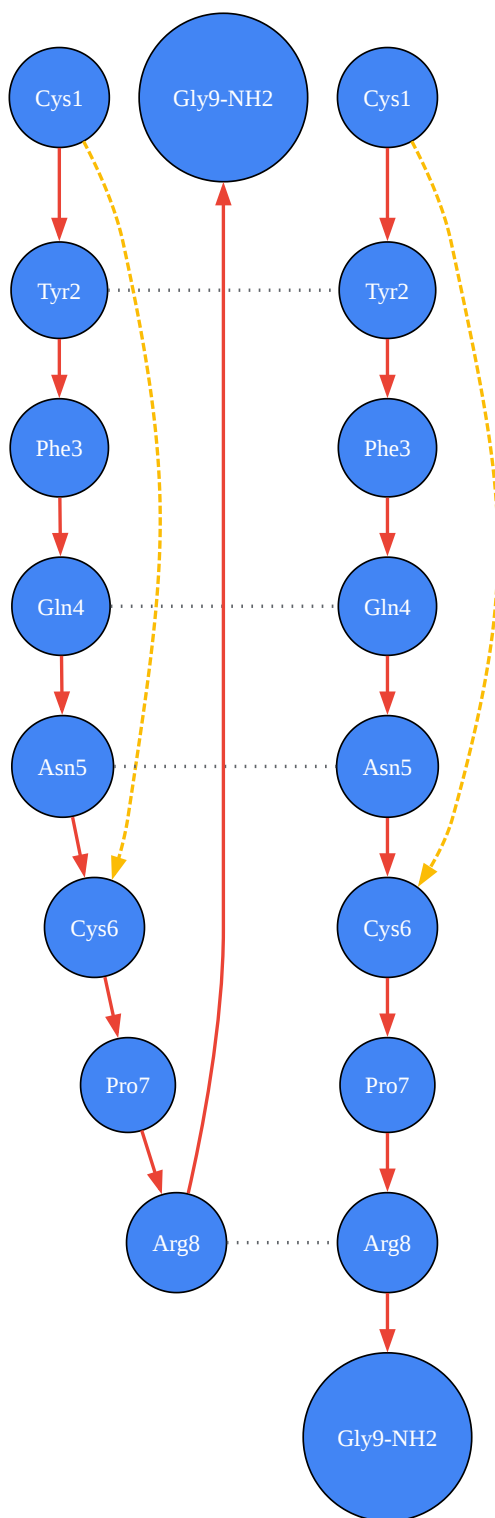
Note: Retention times are approximate and can vary based on the specific LC system, column, and gradient conditions.

Visualizations



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Caption: Experimental workflow for the characterization of vasopressin parallel dimer.



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Caption: Schematic of the parallel vasopressin dimer with non-covalent interactions.

Conclusion

The protocols outlined in this application note provide a robust framework for the characterization of the parallel vasopressin dimer using LC-MS. By carefully controlling experimental conditions and utilizing high-resolution mass spectrometry, researchers can confidently identify and characterize this non-covalent species. This information is invaluable for ensuring the quality and consistency of vasopressin-based drug products and for advancing our understanding of its structure-activity relationship. The use of tandem mass spectrometry further allows for the confirmation of the primary sequence and the investigation of the stability of the dimer in the gas phase.

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